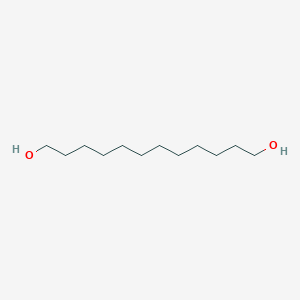
1,12-十二烷二醇
概述
描述
它广泛用于科学研究,以研究多巴胺受体在各种生物系统中的功能 。这种化合物在神经科学、药理学和行为研究中具有重要意义。
科学研究应用
LY-171555 因其对多巴胺 D2 和 D3 受体的亲和力高而在科学研究中被广泛使用。它的一些应用包括:
神经科学: 研究多巴胺受体在脑功能和行为中的作用.
药理学: 研究多巴胺受体激动剂和拮抗剂的影响.
行为研究: 检查多巴胺受体激活对动物行为的影响.
医学研究: 探索对帕金森病和精神分裂症等疾病的潜在治疗应用.
作用机制
LY-171555 通过选择性结合并激活多巴胺 D2 和 D3 受体来发挥作用。这种激活调节神经递质释放和神经元活动,影响各种生理和行为过程。 该化合物对多巴胺受体的作用对于理解多巴胺能系统在健康和疾病中的作用至关重要 。
生化分析
Biochemical Properties
1,12-Dodecanediol interacts with various biomolecules in biochemical reactions. For instance, it has been used to synthesize poly(1,12-dodecylene dicarboxylate)s with 1,4-butanedioic acid, dimethyl adipate, dimethyl octanedioate, and 1,10-decanedioic acid . The nature of these interactions involves the formation of ester bonds between the hydroxyl groups of 1,12-Dodecanediol and the carboxyl groups of the dicarboxylic acids .
Cellular Effects
The effects of 1,12-Dodecanediol on cells have been studied in the context of whole-cell biotransformation in Escherichia coli . It was found that the number of living cells dramatically decreased upon the addition of 1,12-Dodecanediol due to its toxicity . By adjusting the temperature and substrate addition, cell growth was restored and 1,12-Dodecanediol production was enhanced .
Molecular Mechanism
The molecular mechanism of 1,12-Dodecanediol involves its conversion into α,ω-dodecanedioic acid via α,ω-dodecanediol in a mutant of Candida tropicalis . This process involves the oxyfunctionalization of n-dodecane by the proteins resulting from the expression of the CYP153A M.aq operon .
Temporal Effects in Laboratory Settings
Over time, the effects of 1,12-Dodecanediol in laboratory settings can change. For instance, in a study involving Escherichia coli, it was observed that the production of 1,12-Dodecanediol increased over a period of 68 hours . This suggests that 1,12-Dodecanediol has a certain level of stability and does not degrade rapidly in in vitro settings .
Metabolic Pathways
1,12-Dodecanediol is involved in the metabolic pathway that converts n-dodecane to α,ω-dodecanedioic acid . This pathway involves the oxyfunctionalization of n-dodecane, leading to the formation of 1,12-Dodecanediol, which is then further converted into α,ω-dodecanedioic acid .
准备方法
合成路线和反应条件
LY-171555 的合成涉及多个步骤。该过程以 4-苯甲酰氧基环己酮与 2-溴甲基丙烯酸乙酯和丙胺在沸腾的甲苯中环化开始,得到 1-丙基-6-苯甲酰氧基-1,2,3,4,5,6,7,8-八氢喹啉-3-羧酸乙酯。然后,用氰基硼氢化钠在甲醇中还原该中间体,生成相应的十氢衍生物。随后用甲醇中的氢氧化钠脱苯甲酰基,得到羟基喹啉,然后用三氧化铬-吡啶氧化得到 1-丙基-6-氧代十氢喹啉-3-羧酸乙酯。 最后几步涉及在乙醇中用肼环化和在四氢呋喃中用氢化锂铝还原 。
工业生产方法
LY-171555 的工业生产方法在公共领域没有得到广泛的记录。合成通常涉及在受控条件下进行大规模化学反应,以确保高产率和纯度。该过程可能包括使用自动化反应器和纯化系统来简化生产并保持一致性。
化学反应分析
反应类型
LY-171555 经历各种化学反应,包括:
氧化: 羟基喹啉中间体使用三氧化铬-吡啶氧化。
还原: 氰基硼氢化钠和氢化锂铝用于还原步骤。
环化: 环化反应是在乙醇中使用肼进行的.
常用试剂和条件
氧化: 三氧化铬-吡啶
还原: 甲醇中的氰基硼氢化钠,四氢呋喃中的氢化锂铝
环化: 乙醇中的肼
形成的主要产物
在 LY-171555 合成过程中形成的主要产物包括各种中间体,如 1-丙基-6-苯甲酰氧基-1,2,3,4,5,6,7,8-八氢喹啉-3-羧酸乙酯和 1-丙基-6-氧代十氢喹啉-3-羧酸乙酯,最终生成 Quinpirole hydrochloride 。
相似化合物的比较
LY-171555 由于其对多巴胺 D2 和 D3 受体的高选择性和亲和力而独一无二。类似的化合物包括:
阿朴吗啡: 一种非选择性多巴胺受体激动剂。
溴隐亭: 一种用于治疗帕金森病的多巴胺受体激动剂。
利舍瑞德: 一种用于治疗偏头痛和帕金森病的多巴胺受体激动剂.
这些化合物与 LY-171555 具有某些药理学特性,但在受体选择性和临床应用方面有所不同。
属性
IUPAC Name |
dodecane-1,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLKSLMMWAKNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074919 | |
| Record name | 1,12-Dodecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless crystalline solid; [Aldrich MSDS] | |
| Record name | 1,12-Dodecanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,12-Dodecanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9823 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5675-51-4 | |
| Record name | 1,12-Dodecanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5675-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,12-Dodecanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,12-Dodecanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,12-Dodecanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,12-Dodecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecane-1,12-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,12-Dodecanediol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S694C87MF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
































Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,12-dodecanediol?
A1: The molecular formula of 1,12-dodecanediol is C12H26O2, and its molecular weight is 202.34 g/mol [].
Q2: What spectroscopic techniques are used to characterize 1,12-dodecanediol?
A2: Researchers commonly use Fourier transform infrared (FTIR) spectroscopy, 1H NMR spectroscopy, and 13C NMR spectroscopy to characterize the chemical structure of 1,12-dodecanediol and its derivatives [, , , ]. Additionally, GC-MS is used to elucidate the structure of low-molecular weight reaction intermediates during esterification reactions with 1,12-dodecanediol [].
Q3: What are the key applications of 1,12-dodecanediol in polymer synthesis?
A3: 1,12-Dodecanediol is frequently used as a monomer or extender in the synthesis of polyesters, polyurethanes, and poly(ester amide)s [, , , , , , , , , , ]. These polymers find applications in various fields, including biomaterials, coatings, and packaging.
Q4: How does the inclusion of 1,12-dodecanediol as an extender affect the properties of copolyesteraramides?
A4: 1,12-Dodecanediol acts as an extender by increasing the lamellar thickness of bisesterdiamide crystals in copolyesteraramides []. This leads to a multiphase structure with two glass transition temperatures and a broad melting transition, ultimately improving elasticity [].
Q5: How does the chain length of the diol component in polyurethanes, including 1,12-dodecanediol, affect their properties?
A5: The length of the α,ω-aliphatic glycol extender, such as 1,12-dodecanediol, significantly impacts the properties of polyurethanes []. Properties like compression set, modulus, and glass transition temperature are notably affected. Optimal properties were observed with 1,12-dodecanediol and other specific diol chain lengths [].
Q6: What is the role of 1,12-dodecanediol in the synthesis of biodegradable polymers?
A6: 1,12-Dodecanediol serves as a monomer alongside citric acid and other biocompatible components in the synthesis of biodegradable polyesters [, , , ]. These polyesters exhibit desirable mechanical and degradation properties for potential applications in tissue engineering and drug delivery [, ].
Q7: Does 1,12-dodecanediol exhibit catalytic properties itself?
A7: 1,12-Dodecanediol primarily serves as a building block or reactant in the reported research. Its direct catalytic properties haven't been a focus in these studies.
Q8: Have there been any molecular dynamics simulations involving 1,12-dodecanediol?
A8: Yes, molecular dynamics simulations have been used to study the behavior of 1,12-dodecanediol at the benzene-graphite interface []. These simulations revealed the impact of the adsorbed 1,12-dodecanediol monolayer on the liquid structure near the interface [].
Q9: How does the structure of 1,12-dodecanediol relate to its function as a monomer in polymer synthesis?
A9: The linear, long-chain structure of 1,12-dodecanediol, with terminal hydroxyl groups, makes it suitable for condensation polymerization reactions [, , , ]. The length of the carbon chain influences the flexibility and crystallinity of the resulting polymers, impacting their thermal and mechanical properties [, , , ].
Q10: How does the presence of fluorine atoms in fluorodiol-containing polyurethanes, synthesized using 1,12-dodecanediol, impact their properties?
A10: Incorporating fluorodiols like 1H,1H,12H,12H-perfluoro-1,12-dodecanediol, derived from 1,12-dodecanediol, in polyurethanes influences their surface properties and blood compatibility []. Higher fluorine content correlates with lower surface energy, reduced platelet adhesion, and a lower fibrinogen/albumin adsorption ratio, indicating improved blood compatibility [].
Q11: What research has been done on the biocompatibility of 1,12-dodecanediol-based polymers?
A11: In vitro biocompatibility studies have been conducted on citric acid-based polyesters synthesized using 1,12-dodecanediol [, ]. These studies demonstrated favorable cell compatibility, suggesting potential applications in tissue engineering and other biomedical fields [, ].
Q12: How does the structure of FDCA-based polyesters, incorporating various polyols like 1,12-dodecanediol, influence their enzymatic hydrolysis?
A12: The choice of polyol, including 1,12-dodecanediol, significantly impacts the enzymatic hydrolysis of 2,5-furandicarboxylic acid (FDCA)-based polyesters []. Factors like diol chain length, branching, and the presence of ethoxy units affect the susceptibility of these polyesters to enzymatic degradation by cutinase 1 from Thermobifida cellulosilytica [].
Q13: Are there any studies on the biodegradation of 1,12-dodecanediol-containing polymers?
A13: While specific biodegradation studies focusing solely on 1,12-dodecanediol-containing polymers might be limited in the provided research, in vitro degradation studies on citric acid-based polyesters incorporating 1,12-dodecanediol have been conducted []. These studies provide insights into the degradation behavior of such polymers in a controlled environment [].
Q14: How is 1,12-dodecanediol typically quantified in various matrices?
A14: Gas chromatography (GC) and related techniques like GC-MS are common methods for quantifying 1,12-dodecanediol, particularly in the context of analyzing reaction products and intermediates [, , ].
Q15: What is the significance of synthesizing 1,12-dodecanediol-based bolaamphiphiles?
A15: Bolaamphiphiles, synthesized from 1,12-dodecanediol and other components, have garnered interest for their ability to form monolayer lipid membranes (MLMs) []. These MLMs exhibit distinct properties compared to traditional bilayer membranes, offering potential in areas like drug delivery, sensing, and biomimetic systems [].
Q16: How is 1,12-dodecanediol used in the synthesis of the sex pheromone of specific insects?
A16: 1,12-Dodecanediol serves as a starting material in the synthesis of (Z/E)-12-tetradecene-1-ol acetate, a sex pheromone component of insects like the Asian corn borer [, ]. This synthesis involves a series of reactions, including mono-bromination, acylation, oxidation, and a Wittig reaction, showcasing the versatility of 1,12-dodecanediol as a chemical precursor [, ].
Q17: What are the advantages of using 1,12-dodecanediol in the synthesis of these pheromones?
A17: 1,12-Dodecanediol offers a cost-effective and readily available starting material for synthesizing these insect pheromones [, ]. The synthetic routes are generally straightforward and efficient, making it a practical choice for pheromone production [, ].
Q18: Can 1,12-dodecanediol be used to modify the surface of nanomaterials?
A18: Yes, research indicates that 1,12-dodecanediol can modify the surface of silicon nanocrystallites []. This surface modification can influence the photoluminescent properties of these nanomaterials and potentially open avenues for tailoring their characteristics for specific applications [].
Q19: How does the incorporation of 1,12-dodecanediol impact the properties of polypropylene/polybutene-1 (PP/PB-1) blends?
A19: When 1,12-dodecanediol is used to functionalize reduced graphene oxide (rGO) in PP/PB-1 blends, it contributes to improved adhesion and dispersion of both the rGO nanoparticles and the polybutene-1 phase within the polypropylene matrix []. This leads to enhanced mechanical properties, including increased Young's modulus and tensile strength, in the resulting nanocomposites [].
Q20: Are there alternative compounds to 1,12-dodecanediol for specific applications?
A20: Yes, depending on the specific application, other diols with varying chain lengths or functionalities may be considered as alternatives to 1,12-dodecanediol [, , , ]. For instance, in polyurethane synthesis, 1,3-propanediol and 1,10-decanediol have been explored as alternative extenders, each imparting different properties to the final polymer [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
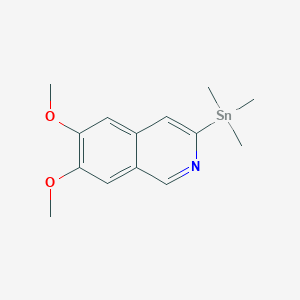
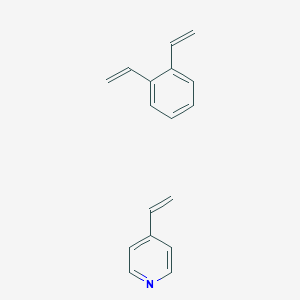
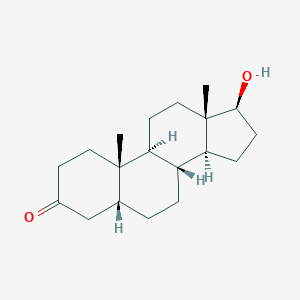
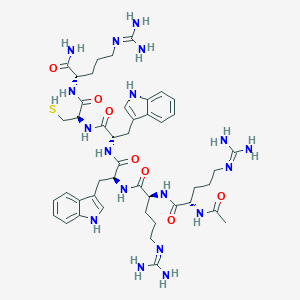
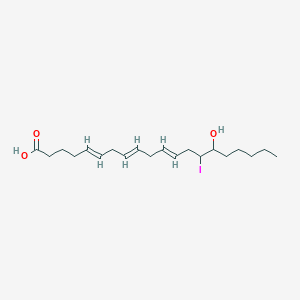
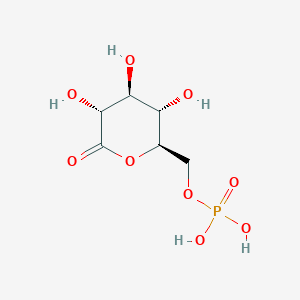
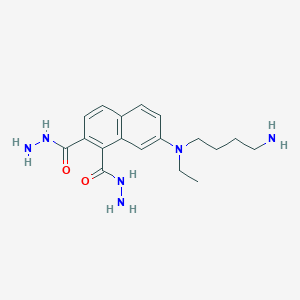
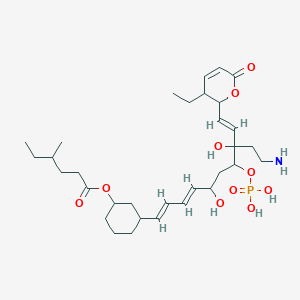


![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)

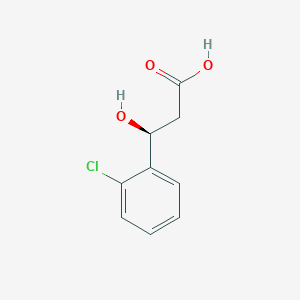
![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)
